Tin(2+) myristate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

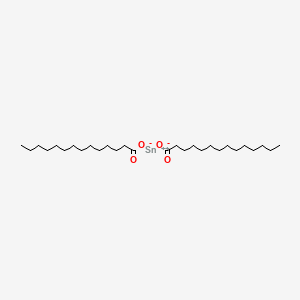

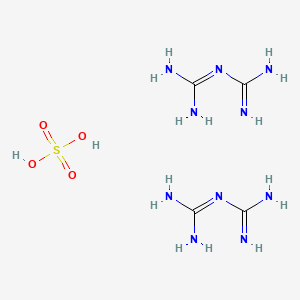

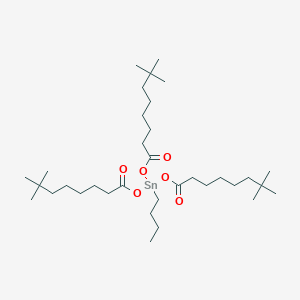

Tin(2+) myristate, also known as bis(tetradecanoic acid)tin(II) salt, is an organotin compound with the chemical formula C28H54O4Sn. It is a coordination complex where tin(II) is bonded to two myristate (tetradecanoate) anions. This compound is primarily used in various industrial applications, including as a stabilizer in polyvinyl chloride (PVC) and as a catalyst in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tin(2+) myristate can be synthesized through the reaction of tin(II) chloride with myristic acid in the presence of a base. The general reaction is as follows:

SnCl2+2C13H27COOH→Sn(C13H27COO)2+2HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:

Dissolution of Tin(II) Chloride: Tin(II) chloride is dissolved in an appropriate solvent, such as ethanol or water.

Addition of Myristic Acid: Myristic acid is added to the solution, and the mixture is stirred to ensure complete reaction.

Neutralization: A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction.

Precipitation and Filtration: The resulting this compound precipitates out of the solution and is collected by filtration.

Purification: The crude product is purified by recrystallization or other suitable methods to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form tin(IV) compounds.

Reduction: It can be reduced back to elemental tin under certain conditions.

Substitution: The myristate ligands can be substituted with other carboxylate ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Carboxylic acids or their salts can be used to substitute the myristate ligands.

Major Products Formed:

Oxidation: Tin(IV) myristate or other tin(IV) compounds.

Reduction: Elemental tin.

Substitution: Tin(2+) carboxylates with different carboxylate ligands.

Chemistry:

Catalysis: this compound is used as a catalyst in various organic reactions, including esterification and transesterification.

Stabilization: It acts as a stabilizer in the production of PVC, enhancing its thermal stability.

Biology and Medicine:

Antimicrobial Properties: Organotin compounds, including this compound, have shown antimicrobial activity and are studied for potential use in medical applications.

Industry:

Plastic Manufacturing: Used as a heat stabilizer in the production of PVC and other polymers.

Coatings and Paints: Employed in the formulation of coatings and paints to improve their durability and resistance to degradation.

Mécanisme D'action

The mechanism by which tin(2+) myristate exerts its effects is primarily through its coordination chemistry. The tin(II) ion forms stable complexes with carboxylate ligands, which can stabilize reactive intermediates in catalytic processes. In PVC stabilization, this compound inhibits the dehydrochlorination of PVC by scavenging hydrogen chloride and preventing the formation of conjugated polyenes, which are responsible for the discoloration and degradation of PVC.

Comparaison Avec Des Composés Similaires

- Dimethyltin dineodecanoate

- Dibutyltin dineodecanoate

- Dioctyltin dineodecanoate

Comparison:

- Thermal Stability: Tin(2+) myristate provides excellent thermal stability in PVC, similar to other organotin compounds like dimethyltin dineodecanoate and dibutyltin dineodecanoate.

- Catalytic Activity: The catalytic activity of this compound is comparable to other organotin compounds, but its specific reactivity can vary based on the nature of the carboxylate ligands.

- Environmental Impact: Organotin compounds, including this compound, are being gradually replaced by more eco-friendly alternatives due to concerns about their toxicity and environmental impact.

Propriétés

Numéro CAS |

85392-76-3 |

|---|---|

Formule moléculaire |

C28H54O4Sn |

Poids moléculaire |

573.4 g/mol |

Nom IUPAC |

tetradecanoate;tin(2+) |

InChI |

InChI=1S/2C14H28O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |

Clé InChI |

FSMKMWWGFZFPOZ-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Sn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)

![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)